molecular formula C17H26N2O2 B13768738 Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- CAS No. 73664-73-0

Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)-

Cat. No.: B13768738
CAS No.: 73664-73-0
M. Wt: 290.4 g/mol
InChI Key: IJZPZVKTRDFYGV-UHFFFAOYSA-N
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Description

Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)-: is a chemical compound with a complex structure that includes a benzamide core, a butoxy group, and a pyrrolidinyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- typically involves the reaction of 3-butoxybenzoic acid with 2-(pyrrolidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzamide core and pyrrolidinyl ethyl side chain. These interactions may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 3-Butoxy-N-(2-(pyrrolidinyl)ethyl)benzamide
  • N-(2-(Pyrrolidin-1-yl)ethyl)-3-butoxybenzamide

Comparison: Compared to similar compounds, Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- is unique due to its specific substitution pattern and the presence of both a butoxy group and a pyrrolidinyl ethyl side chain.

Properties

CAS No.

73664-73-0

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

3-butoxy-N-(2-pyrrolidin-1-ylethyl)benzamide

InChI

InChI=1S/C17H26N2O2/c1-2-3-13-21-16-8-6-7-15(14-16)17(20)18-9-12-19-10-4-5-11-19/h6-8,14H,2-5,9-13H2,1H3,(H,18,20)

InChI Key

IJZPZVKTRDFYGV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NCCN2CCCC2

Origin of Product

United States

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